2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate
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Overview
Description
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate is an organic compound with the molecular formula C30H42O4 It is a complex ester that features both an octyloxyphenyl group and a heptylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate typically involves esterification reactions. One common method involves the reaction of 4-heptylbenzoic acid with 2-[4-(octyloxy)phenyl]-2-oxoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate
- 4-Cyanophenyl 4-n-propylbenzoate
- 2-Hydroxy-4-n-octyloxybenzophenone
Uniqueness
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. Its amphiphilic nature makes it particularly suitable for applications in drug delivery and materials science, where similar compounds may not offer the same level of versatility .
Properties
Molecular Formula |
C30H42O4 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[2-(4-octoxyphenyl)-2-oxoethyl] 4-heptylbenzoate |
InChI |
InChI=1S/C30H42O4/c1-3-5-7-9-11-13-23-33-28-21-19-26(20-22-28)29(31)24-34-30(32)27-17-15-25(16-18-27)14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI Key |
LWUJQQGUNNGNQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)CCCCCCC |
Origin of Product |
United States |
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